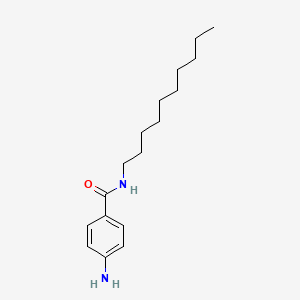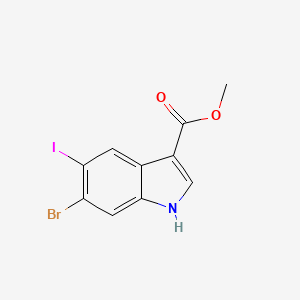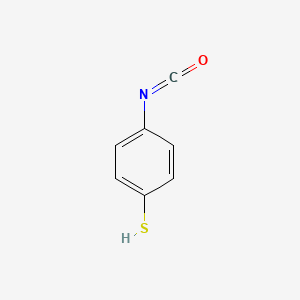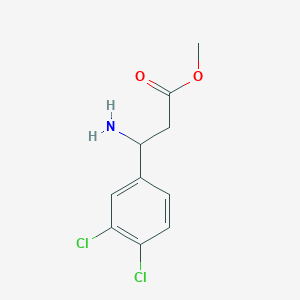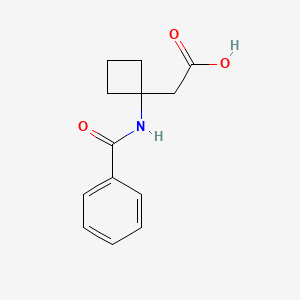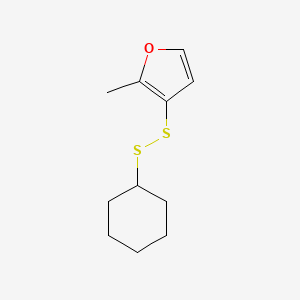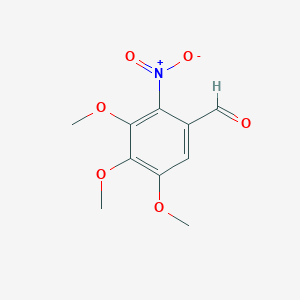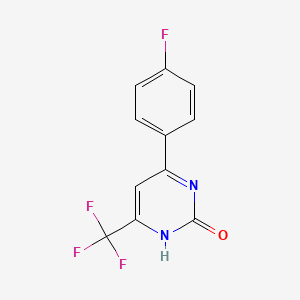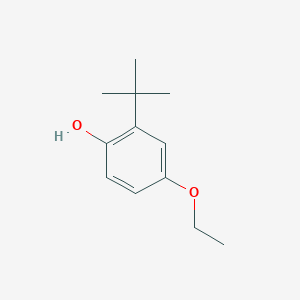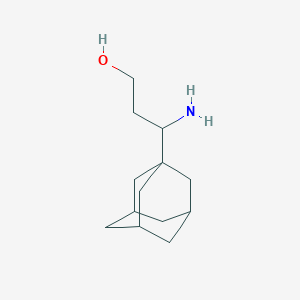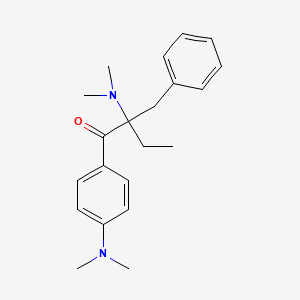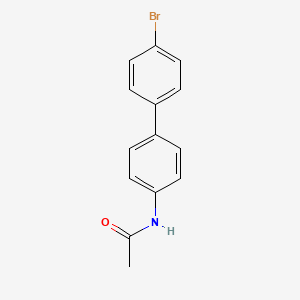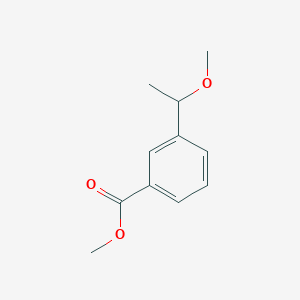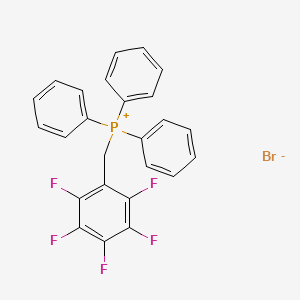
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is a chemical compound with the molecular formula C25H17BrF5P. It is a phosphonium salt where the phosphonium ion is bonded to a pentafluorobenzyl group and three phenyl groups. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide typically involves the reaction of pentafluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and yield .
化学反应分析
Types of Reactions: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an alkoxide would yield an ether derivative .
科学研究应用
Chemistry: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions .
Biology and Medicine: In biological research, it is used for the derivatization of biomolecules to enhance their detection and quantification in mass spectrometry .
Industry: The compound is employed in the analysis of trace organics in environmental samples, such as identifying pollutants in surface waters .
作用机制
The mechanism of action of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The pentafluorobenzyl group enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
相似化合物的比较
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
Comparison: Compared to its analogs, (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide exhibits higher reactivity due to the electron-withdrawing effects of the pentafluorobenzyl group. This makes it more effective in certain synthetic applications and analytical techniques .
属性
分子式 |
C25H17BrF5P |
|---|---|
分子量 |
523.3 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H17F5P.BrH/c26-21-20(22(27)24(29)25(30)23(21)28)16-31(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI 键 |
CFQPYIMQKFBJAP-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2F)F)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
